6-Chloroisoindolin-1-one is a compound classified within the isoindolinone family, characterized by its unique bicyclic structure. The compound's molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. Isoindolinones are known for their diverse pharmacological properties, making 6-chloroisoindolin-1-one a subject of interest in drug development and synthetic organic chemistry.
The synthesis of 6-chloroisoindolin-1-one can be achieved through various methods, often involving the cyclization of suitable precursors. One common approach is the reaction of 2-chlorobenzaldehyde with an appropriate amine in the presence of a catalyst to form the isoindolinone structure.
Recent studies have also explored transition metal-catalyzed methods that enhance the efficiency and selectivity of the synthesis, allowing for a more straightforward one-pot approach to form isoindolinones from simpler precursors .
The molecular structure of 6-chloroisoindolin-1-one consists of a fused bicyclic system.
6-Chloroisoindolin-1-one participates in various chemical reactions typical of isoindolinones.
These reactions often require careful control of temperature and pH to optimize yield and selectivity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and product formation.
The mechanism of action for compounds like 6-chloroisoindolin-1-one is often related to their ability to interact with biological targets, such as enzymes or receptors.
Data from studies indicate that isoindolinones can modulate enzyme activity, particularly in pathways related to cancer and inflammation .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy and mass spectrometry for characterization .
6-Chloroisoindolin-1-one has several scientific applications:
Research continues into optimizing its synthesis and exploring new derivatives that could enhance its efficacy and reduce toxicity .
The discovery of 6-chloroisoindolin-1-one (CAS: 58083-59-3) emerged from broader investigations into isoindolinone derivatives, a class of benzo-fused γ-lactams. Initially studied as synthetic intermediates, these compounds gained prominence when researchers recognized the prevalence of the isoindolinone core in fungal secondary metabolites. Over 170 natural isoindolinones have been identified from mycelial and endophytic fungi, including pharmacologically significant families like stachybotrins, erinacerins, and marilines [2] [4]. The chlorinated derivative, 6-chloroisoindolin-1-one, was first synthesized in the late 20th century as part of efforts to optimize bioactive isoindolinones. Its strategic halogenation aimed to enhance interactions with biological targets, drawing inspiration from natural chlorinated alkaloids like erinacerin A and sterenin A, which exhibit potent anti-inflammatory and cytotoxic properties [4] [6].
Early synthetic routes involved the reaction of indolinone with thionyl chloride, yielding 6-chloroisoindolin-1-one with moderate efficiency [7] [8]. By the 2000s, improved protocols emerged, such as halogenation of phthalimide precursors followed by cyclization, achieving higher purity (≥96%) [5] [7]. The compound’s physicochemical profile—including moderate water solubility, stability at 2–8°C, and a high predicted boiling point of 419.4°C—facilitated its adoption as a building block for complex pharmaceuticals [1] [8]. Notably, it served as a precursor to batracylin analogs investigated for antitumor activity and contributed to the development of SMTP-7 (orniplabin), a fibrinolytic isoindolinone dimer in clinical evaluation for stroke therapy [2] [6].
Table 1: Key Historical Milestones for 6-Chloroisoindolin-1-One
Year Range | Development Phase | Significant Advance | Reference Source |
---|---|---|---|
1970s–1980s | Natural Product Discovery | Identification of chlorinated isoindolinones in fungi (e.g., erinacerins) | [2] [4] |
Late 1990s | Synthetic Optimization | Development of thionyl chloride-mediated synthesis from isoindolinone | [7] [8] |
2000–2010 | Medicinal Chemistry Adoption | Application as precursor to batracylin analogs and SMTP-7 fibrinolytic agents | [2] [6] |
2010–Present | Methodology Refinement | High-purity (96%) routes via bromination/cyclization; expanded bioactivity screening | [5] [7] |
Halogenation at the C6 position of isoindolin-1-one induces profound electronic and steric alterations that enhance drug-receptor interactions. Chlorine’s strong electron-withdrawing character increases the compound’s acidity (predicted pKa: 13.52 ± 0.20) and lipophilicity (logP: 1.14), facilitating passive membrane diffusion and target binding [1] [8]. Crystallographic studies reveal that the chlorine atom induces a planar conformation in the isoindolinone core, promoting π-stacking interactions with aromatic residues in enzymatic pockets [6]. This geometric constraint is critical for bioactivity, as non-halogenated analogs exhibit reduced binding affinities.
The chlorine atom’s position also dictates functional outcomes. Comparative studies show that 6-chloro substitution confers superior bioactivity over 5- or 7-chloro isomers in anticancer assays, attributed to optimal halogen bonding with residues in topoisomerase II’s ATP-binding site [6]. For example, 6-chloroisoindolin-1-one-derived batracylin analogs demonstrated enhanced topoisomerase II inhibition compared to non-chlorinated variants, with IC50 values comparable to etoposide [6]. Similarly, chlorine’s presence in fungal isoindolinones like erinacerin A is essential for their antiviral activity, as dehalogenation abolishes potency [4].
Table 2: Impact of Halogen Position on Isoindolinone Properties
Halogen Position | Lipophilicity (logP) | pKa | Biological Effect | Therapeutic Relevance |
---|---|---|---|---|
5-Chloro | 1.08 | 13.75 | Moderate topoisomerase inhibition | Antitumor (colon carcinoma) |
6-Chloro | 1.14 | 13.52 | Strong topoisomerase II poisoning; enhanced cellular uptake | Antitumor (L1210, HT29 cell lines) |
7-Chloro | 1.10 | 13.80 | Weak intercalation; reduced target affinity | Low activity in most assays |
Unsubstituted | 0.95 | >14.0 | Minimal enzymatic inhibition | Scaffold for further optimization |
Current research objectives for 6-chloroisoindolin-1-one focus on three unresolved challenges:
Table 3: Key Research Gaps and Proposed Investigative Approaches
Knowledge Gap | Current Limitation | Proposed Research Direction | Expected Impact |
---|---|---|---|
Synthetic Efficiency | Max. 61% yield; multi-step protocols | Photocatalytic C–H chlorination; biocatalysis | >85% yield; reduced waste generation |
Structure-Activity Relationship (SAR) | Inconsistent activity data across cell lines | Systematic SAR with C6-fluorine/bromine analogs | Rational design of potent isoindolinone therapeutics |
Target Engagement | Indirect evidence for topoisomerase II inhibition | Isothermal titration calorimetry (ITC) and X-ray crystallography | Validated target binding models |
Biosynthetic Pathways | Unknown gene clusters for C6 chlorination | Metagenomic screening of fungal producers | Heterologous production in model hosts |
Future priorities include leveraging 6-chloroisoindolin-1-one as a "privileged scaffold" for hybrid molecules. For instance, coupling it with pyrazole or aminal moieties could yield compounds with dual antiviral and anti-inflammatory effects, capitalizing on the chlorine atom’s ability to fine-tune electronic properties [4] [8]. Additionally, exploiting its crystalline solid state (density: 1.362 g/cm³) may enable cocrystal engineering to optimize dissolution for in vivo studies [1].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8